molecular formula C19H21N5O2S B2747361 N-(2,4-dimethylphenyl)-2-[7-oxo-2-(pyrrolidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide CAS No. 1223896-86-3

N-(2,4-dimethylphenyl)-2-[7-oxo-2-(pyrrolidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide

Cat. No.: B2747361
CAS No.: 1223896-86-3
M. Wt: 383.47
InChI Key: OFENLAZSKOCSNV-UHFFFAOYSA-N
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Description

This compound features a thiazolo[4,5-d]pyrimidine core, a bicyclic heterocyclic system fused with a thiazole and pyrimidine ring. Key substituents include:

  • A pyrrolidin-1-yl group at position 2, introducing a cyclic secondary amine known for enhancing binding affinity to biological targets through hydrogen bonding and hydrophobic interactions .
  • An acetamide side chain linked to a 2,4-dimethylphenyl group, which increases lipophilicity and may influence pharmacokinetic properties like membrane permeability.

While direct biological data for this compound are unavailable in the provided evidence, structurally related analogs (e.g., thiazolo/triazolo-pyrimidines) are frequently explored for antimicrobial, kinase inhibitory, or antioxidant activities .

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-(7-oxo-2-pyrrolidin-1-yl-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2S/c1-12-5-6-14(13(2)9-12)21-15(25)10-24-11-20-17-16(18(24)26)27-19(22-17)23-7-3-4-8-23/h5-6,9,11H,3-4,7-8,10H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFENLAZSKOCSNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SC(=N3)N4CCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-2-[7-oxo-2-(pyrrolidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazolopyrimidine core, followed by the introduction of the pyrrolidine ring and the dimethylphenyl group. Common reagents used in these reactions include thionyl chloride, pyrrolidine, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-2-[7-oxo-2-(pyrrolidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.

    Substitution: Substitution reactions can introduce different functional groups into the molecule, altering its properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

N-(2,4-dimethylphenyl)-2-[7-oxo-2-(pyrrolidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of various diseases due to its unique structural features.

    Material Science: It is explored for its potential use in the development of advanced materials with specific properties.

    Biological Research: The compound’s interactions with biological systems are investigated to understand its effects at the molecular level.

    Industrial Applications: It is used in the synthesis of other complex molecules and as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-2-[7-oxo-2-(pyrrolidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional differences between the target compound and analogs:

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Notable Features Potential Applications References
Target Compound Thiazolo[4,5-d]pyrimidine 2-pyrrolidin-1-yl, 7-oxo, N-(2,4-dimethylphenyl)acetamide ~429 (inferred) High lipophilicity; pyrrolidine enhances target binding Kinase inhibition, antimicrobial
N-(2,4-dimethylphenyl)-2-{[6-methyl-7-oxo-2-(pyrrolidin-1-yl)-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide (L387-4805) Thiazolo[4,5-d]pyrimidine 5-sulfanyl, 6-methyl, 2-pyrrolidin-1-yl 429.56 Sulfanyl group may increase metabolic stability; limited availability (9 mg) Research chemical
N-[(2-chlorophenyl)methyl]-2-[7-oxo-3-(phenylmethyl)-6-triazolo[4,5-d]pyrimidinyl]acetamide (CAS 892469-51-1) Triazolo[4,5-d]pyrimidine 3-benzyl, N-(2-chlorophenyl)methyl - Triazole core alters electron density; chlorophenyl enhances lipophilicity Unknown
2-(6-Methyl-2-morpholinopyrimidin-4-ylthio)-N'-(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)-acetohydrazide (7b) Pyrimidine-thiazolidinone Morpholine, thiazolidinone, phenyl - Morpholine improves solubility; thiazolidinone adds antioxidant potential Antioxidant, antimicrobial
N-(2-Ethyl-6-methylphenyl)-2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide (CAS 1105223-93-5) Thieno[3,2-d]pyrimidine 7-phenyl, N-(2-ethyl-6-methylphenyl) 403.50 Thiophene core increases aromaticity; ethyl/methyl groups modulate logP Unknown

Key Structural and Functional Insights:

Core Heterocycle Variations :

  • Thiazolo[4,5-d]pyrimidine (target compound) vs. triazolo[4,5-d]pyrimidine (CAS 892469-51-1):

  • Thiazolo contains sulfur and nitrogen, favoring interactions with metal ions or cysteine residues. Triazolo introduces an additional nitrogen, altering hydrogen-bonding capacity and electronic properties . Thieno[3,2-d]pyrimidine (CAS 1105223-93-5):

Substituent Effects :

  • Pyrrolidin-1-yl (target compound) vs. morpholine (compound 7b):

  • Pyrrolidine’s five-membered ring offers rigidity, while morpholine’s oxygen enhances solubility .
    • 2,4-Dimethylphenyl (target) vs. 2-chlorophenylmethyl (CAS 892469-51-1):

Biological Activity Trends: Thiazolidinone derivatives (e.g., compound 7b) exhibit antioxidant activity due to radical scavenging by the thiazolidinone ring . Pyrimidine-acetamide analogs (e.g., ) show antimicrobial activity, suggesting the target compound may share this profile .

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